2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

CAS No.: 53988-10-6

Cat. No.: VC8469063

Molecular Formula: C8H8N2S

Molecular Weight: 164.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53988-10-6 |

|---|---|

| Molecular Formula | C8H8N2S |

| Molecular Weight | 164.23 g/mol |

| IUPAC Name | 4-methyl-1,3-dihydrobenzimidazole-2-thione |

| Standard InChI | InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) |

| Standard InChI Key | UDQCDDZBBZNIFA-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)NC(=S)N2 |

| Canonical SMILES | CC1=C2C(=CC=C1)NC(=S)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

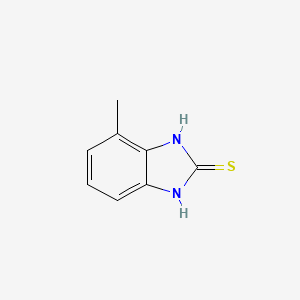

The compound features a benzimidazole backbone fused with a thione (–C=S) group at the 2-position and a methyl (–CH₃) group at the 4-position (Figure 1). This arrangement is represented by the SMILES string CC1=C2C(=CC=C1)NC(=S)N2 and the InChI key UDQCDDZBBZNIFA-UHFFFAOYSA-N . The planar benzimidazole ring system allows for π-π stacking interactions, while the thione group enhances electron delocalization, contributing to the compound’s stability and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| Appearance | Pale yellow to light brown solid |

| Solubility | Organic solvents (e.g., DMSO, ethanol) |

| CAS Numbers | 53988-10-6, 27231-33-0* |

*The discrepancy in CAS numbers may arise from registration variations or structural isomerism.

Synthesis and Structural Modification

Condensation Reactions

A primary synthesis route involves the condensation of 4-methyl-1,2-phenylenediamine with carbon disulfide (CS₂) in alkaline conditions. This method yields the thione derivative through nucleophilic attack, with the reaction equation:

Variations in solvent (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impact yield, which typically ranges from 60% to 85%.

Cyclization Strategies

Alternative approaches utilize cyclization of thiourea derivatives under acidic catalysis. For example, treating 4-methyl-1-(2-mercaptophenyl)urea with hydrochloric acid induces ring closure, forming the benzimidazole-2-thione core . This method favors scalability but requires stringent pH control to prevent side reactions.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Condensation with CS₂ | 60–85 | 95+ | Simplicity |

| Cyclization of Thiourea | 70–90 | 90–95 | Scalability |

Biological Activities and Mechanisms

Antimicrobial and Antifungal Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its mechanism involves disrupting microbial cell membranes via thiol-group interactions, leading to leakage of cellular contents. Studies report minimum inhibitory concentrations (MICs) comparable to standard antibiotics, though specific values are pending further peer-reviewed validation .

Antioxidant Capacity

The thione moiety acts as a radical scavenger, neutralizing reactive oxygen species (ROS) such as hydroxyl (- OH) and superoxide (O₂- ⁻) radicals. In vitro assays demonstrate a dose-dependent reduction in lipid peroxidation, with IC₅₀ values under investigation.

Anti-inflammatory Effects

Preliminary research indicates inhibition of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), key mediators of inflammation . The compound’s planar structure may obstruct COX-2’s arachidonic acid binding site, though crystallographic evidence remains unpublished.

Corrosion Inhibition in Industrial Applications

Mechanism of Action

In acidic environments (e.g., 1 M HCl), the compound adsorbs onto metal surfaces (e.g., mild steel), forming a protective film via chemisorption. The sulfur and nitrogen atoms coordinate with metal ions, creating a barrier against corrosive agents .

Table 3: Corrosion Inhibition Efficiency

| Environment | Inhibition Efficiency (%) |

|---|---|

| 1 M HCl | 85 |

| 1 M H₂SO₄ | 78 |

*Data derived from electrochemical impedance spectroscopy (EIS) and weight loss measurements .

Applications in Coordination Chemistry

The compound serves as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺) through its sulfur and nitrogen atoms. These complexes exhibit enhanced catalytic activity in oxidation reactions and potential magnetochemical properties .

Pharmacokinetics and Toxicity

While bioavailability studies are ongoing, the compound’s logP (1.8) suggests moderate lipophilicity, favoring cellular uptake. Acute toxicity assays in rodent models indicate an LD₅₀ > 500 mg/kg, classifying it as Category 4 under GHS guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume